(S)-3-amino-2-benzylpropan-1-ol
Description
Structural Features and Synthetic Utility
The core structure of (S)-3-amino-2-benzylpropan-1-ol provides a robust scaffold for a variety of chemical transformations. The primary amine can be readily derivatized to form amides, sulfonamides, and other nitrogen-containing functionalities, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters. This orthogonal reactivity allows for selective manipulation of the molecule, enabling the construction of intricate molecular architectures.
The benzyl (B1604629) group at the C2 position also plays a crucial role, influencing the steric environment around the chiral center and participating in various chemical reactions. Its presence can direct the stereochemical outcome of subsequent transformations, a key aspect in asymmetric synthesis.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Molecular Weight | 165.23 g/mol |
| Appearance | White to off-white solid |
| Chirality | (S)-enantiomer |
| Functional Groups | Primary amine, Primary alcohol |
Role in Asymmetric Synthesis and Advanced Drug Design Methodologies
The true power of this compound is realized in its application in asymmetric synthesis, a field dedicated to the selective production of a single enantiomer of a chiral molecule. Chiral molecules are of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities.
This chiral building block is instrumental in the synthesis of a wide array of valuable compounds, including:
Chiral Ligands for Asymmetric Catalysis: The amino and alcohol functionalities can be modified to create novel chiral ligands. These ligands can then be complexed with transition metals to form catalysts that drive stereoselective reactions, producing enantiomerically enriched products.
Peptidomimetics: By incorporating the this compound scaffold, researchers can design peptidomimetics, which are molecules that mimic the structure and function of peptides. These are often more stable and have better pharmacokinetic properties than their natural counterparts.
Bioactive Molecules and Drug Intermediates: The compound serves as a key intermediate in the synthesis of various biologically active molecules and drug candidates. Its defined stereochemistry is often crucial for the desired therapeutic effect. For instance, derivatives of this amino alcohol have been investigated for their potential in developing novel therapeutic agents.
Research has demonstrated its use in the asymmetric phase-transfer catalytic mono-alkylation of malonamic esters, leading to the formation of versatile chiral intermediates. rsc.org These intermediates can be further converted into valuable compounds such as α-alkyl-β-hydroxy acids and α-alkyl-β-amino acids. rsc.org
Structure
3D Structure
Properties
Molecular Formula |
C10H15NO |
|---|---|
Molecular Weight |
165.23 g/mol |
IUPAC Name |
(2S)-2-(aminomethyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C10H15NO/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 |
InChI Key |
UZMQSDJABBJHCS-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)CO |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)CO |
Origin of Product |
United States |
Applications of S 3 Amino 2 Benzylpropan 1 Ol in Advanced Organic Synthesis
Utilization as a Versatile Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules. (S)-3-amino-2-benzylpropan-1-ol fits this description due to its inherent chirality and the presence of two distinct functional groups—an amino group and a hydroxyl group—which can be selectively modified.
Intermediacy in the Synthesis of Architecturally Complex Organic Molecules
The bifunctional nature of this compound allows it to serve as a versatile intermediate in the synthesis of architecturally complex molecules. Its primary amine and primary alcohol functionalities provide reactive sites for the sequential or simultaneous introduction of new molecular fragments. This strategic functionalization enables the construction of intricate molecular frameworks from a simple, stereodefined precursor. The benzyl (B1604629) group also offers a site for further modification or can play a role in directing the stereochemical outcome of subsequent reactions through steric influence.
Contribution to the Preparation of Peptidomimetics and Biologically Active Compounds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability and bioavailability. Chiral amino alcohols are crucial components in the design of these molecules. The amino and hydroxyl groups of this compound can be used to form amide or ester linkages, incorporating the building block into a peptide-like chain. The benzyl group can mimic the side chain of the amino acid phenylalanine, making it a valuable synthon for creating analogs of phenylalanyl-containing peptides. This approach is instrumental in drug discovery for developing novel therapeutics.
For example, the synthesis of somatostatin (B550006) mimetics, which are analogs of the natural peptide hormone somatostatin, often involves the use of chiral amino acid derivatives to create the desired three-dimensional structure for biological activity. nih.gov The structural motifs present in this compound are relevant for constructing such constrained peptidomimetics.
Role as a Chiral Scaffold or Ligand in Asymmetric Catalysis
In asymmetric catalysis, chiral ligands are used to control the stereochemistry of a metal-catalyzed reaction, leading to the preferential formation of one enantiomer of the product. Chiral amino alcohols are excellent precursors for a wide variety of ligands because the nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid, well-defined chiral environment around the catalytic site.
The this compound can be used to synthesize ligands for various transition metals. The amino group can be functionalized, for instance, by forming an amide or a secondary amine, while the hydroxyl group can be etherified or used as a coordination site. These modifications allow for the fine-tuning of the ligand's steric and electronic properties to optimize enantioselectivity in reactions such as asymmetric hydrogenation, alkylation, and cyclopropanation. The vicinal (or in this case, 1,3-) arrangement of the amino and hydroxyl groups is a common feature in successful chiral ligands.
Derivatization Strategies and Controlled Functional Group Transformations
The synthetic utility of this compound is greatly expanded by the ability to selectively transform its amino and hydroxyl groups. These transformations allow chemists to introduce new functionalities or protect one group while reacting the other, enabling complex, multi-step syntheses.
Oxidation Reactions of the Hydroxyl Moiety
The primary alcohol in this compound can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the outcome. These transformations are fundamental in synthesis as they convert the nucleophilic alcohol into an electrophilic carbonyl group, opening up a new range of possible reactions. Mild oxidation methods are often required to avoid side reactions with the amine and to prevent racemization if the chiral center is adjacent to the newly formed carbonyl.
Common methods for oxidizing primary alcohols to aldehydes include the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. wikipedia.orgwikipedia.org The Swern oxidation uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures and is known for its mild conditions and tolerance of many functional groups. wikipedia.orgalfa-chemistry.comjk-sci.com The Dess-Martin oxidation employs a hypervalent iodine reagent and offers advantages such as neutral pH and short reaction times. wikipedia.orgalfa-chemistry.com Both methods are highly effective for sensitive substrates, including N-protected amino alcohols, preserving their stereochemical integrity. wikipedia.org
Interactive Data Table: Oxidation Reactions of Primary Alcohols
| Oxidation Method | Reagents | Product | Key Features |
| Swern Oxidation | 1. (COCl)₂, DMSO2. Primary Alcohol3. Et₃N | Aldehyde | Mild, low-temperature (-78 °C) conditions; avoids heavy metals; tolerates sensitive functional groups. wikipedia.orgalfa-chemistry.com |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Aldehyde | Room temperature, neutral pH; high chemoselectivity; simplified workup. wikipedia.orgwikipedia.org |
| TEMPO-mediated Oxidation | TEMPO, NaOCl | Carboxylic Acid | Selective for primary alcohols; can be stopped at the aldehyde stage under certain conditions. |
Functionalization Reactions of the Amino Moiety
The term "reduction" is not chemically appropriate for a primary amine, which is already in a reduced state. Instead, this section will discuss key functionalization reactions that the primary amino group can undergo. These transformations are crucial for incorporating the chiral building block into larger molecules, protecting the nitrogen, or converting it into other functional groups.
The primary amine of this compound is nucleophilic and can readily undergo acylation with acyl chlorides or anhydrides to form stable amides. This reaction is often used to protect the amino group or to link the molecule to a peptide chain.
Another common transformation is alkylation , where one or both hydrogens on the nitrogen are replaced with alkyl groups. This can be achieved using alkyl halides or through reductive amination. Hydrogen-borrowing catalysis is a modern, atom-economical method for the alkylation of amines using alcohols as the alkylating agents. nih.gov These reactions convert the primary amine into a secondary or tertiary amine, which can have significantly different chemical properties and coordinating abilities.
Interactive Data Table: Functionalization Reactions of Primary Amines
| Reaction Type | Reagents | Product | Purpose |
| Acylation | Acyl chloride (R-COCl), Base | Amide (R-CONH-) | Protection of the amine; formation of peptide bonds. |
| Alkylation | Alkyl halide (R-X), Base | Secondary/Tertiary Amine | Modification of steric/electronic properties; synthesis of complex amines. chinesechemsoc.org |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Controlled, selective alkylation. |
| Sulfonylation | Sulfonyl chloride (R-SO₂Cl), Base | Sulfonamide | Protection of the amine; often very stable. |
Electrophilic Substitution Reactions on the Aromatic Ring System
The benzyl group of this compound contains an aromatic ring that is susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions allow for the introduction of various functional groups onto the phenyl ring, thereby modifying the electronic and steric properties of the molecule. The benzyl group is generally considered to be weakly activating and directs incoming electrophiles to the ortho and para positions. uci.eduvedantu.com
Standard electrophilic aromatic substitution reactions that can be applied to the benzyl moiety include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring.
Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃, results in the corresponding halogenated derivative. masterorganicchemistry.com
Sulfonation: Fuming sulfuric acid introduces a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, attach alkyl or acyl groups to the aromatic ring, respectively. uci.edu
The ability to functionalize the aromatic ring is crucial for tuning the properties of derivatives, such as chiral ligands or pharmacologically active molecules, where interactions with a metal center or a biological receptor can be finely adjusted.
Table 1: Potential Electrophilic Aromatic Substitution Reactions
| Reaction Type | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | (S)-3-amino-2-(4-nitrobenzyl)propan-1-ol and (S)-3-amino-2-(2-nitrobenzyl)propan-1-ol |
| Bromination | Br₂, FeBr₃ | (S)-3-amino-2-(4-bromobenzyl)propan-1-ol and (S)-3-amino-2-(2-bromobenzyl)propan-1-ol |
| Acylation | RCOCl, AlCl₃ | (S)-3-amino-2-(4-acylbenzyl)propan-1-ol and (S)-3-amino-2-(2-acylbenzyl)propan-1-ol |
Formation of Chiral Schiff Bases via Condensation Reactions
The primary amine functionality of this compound readily undergoes condensation with aldehydes and ketones to form chiral Schiff bases, also known as imines. This reaction is a cornerstone of coordination chemistry and asymmetric catalysis. nih.govnih.gov The resulting Schiff base ligands, which often incorporate additional donor atoms from the aldehyde or ketone component, can coordinate with various metal ions.
The general synthesis involves reacting the amino alcohol with a carbonyl compound, often with acid or base catalysis and removal of water to drive the equilibrium towards the imine product. The stereocenter adjacent to the nitrogen atom imparts chirality to the resulting metal complexes, which can be used as catalysts for a variety of enantioselective transformations. mdpi.com Schiff bases derived from amino acids and their alcohol derivatives are particularly important for their ability to form stable complexes with transition metals. researchgate.net
Synthesis of Oxazolines Through Reaction with Nitriles for Palladium-Catalyzed Processes
Chiral 2-oxazolines are a highly important class of ligands in asymmetric catalysis, particularly in palladium-catalyzed reactions. nih.govnih.gov The 1,2-amino alcohol structure of this compound is an ideal precursor for the synthesis of 4-benzyl-substituted oxazolines. The most common method for their preparation involves the reaction of a β-amino alcohol with a carboxylic acid or its derivatives. nih.gov An alternative and atom-economical route is the direct reaction with nitriles, typically catalyzed by a Lewis acid or under high pressure. acs.org
Once synthesized, the resulting chiral oxazoline, such as (S)-4-benzyl-2-phenyl-4,5-dihydrooxazole (when benzonitrile (B105546) is used), can be incorporated into more complex ligand frameworks. These ligands, often bidentate phosphine-oxazolines (PHOX ligands), are highly effective in a range of palladium-catalyzed asymmetric reactions, including allylic alkylation and C-H functionalization. nih.govnih.gov The stereocenter from the original amino alcohol is positioned close to the metal center, enabling effective stereochemical control during the catalytic cycle.
Preparation of N-Substituted Carboxamide Analogs
The primary amine of this compound can be acylated to form N-substituted carboxamide analogs. This transformation is typically achieved by reacting the amino alcohol with carboxylic acids (using coupling agents), acyl chlorides, or anhydrides. nih.govnih.gov This reaction converts the basic amino group into a neutral amide linkage, which can alter the molecule's chemical properties and biological activity.
The synthesis of these carboxamides is a common strategy in medicinal chemistry for creating peptidomimetics or other biologically active compounds. nih.gov The amide bond is a key structural feature in many pharmaceuticals, and incorporating the chiral fragment from this compound can lead to the development of new therapeutic agents.
Integral Role in the Synthesis of N-Heterocyclic Compounds
The defined stereochemistry and bifunctional nature of this compound make it a valuable starting material for the stereoselective synthesis of nitrogen-containing heterocyclic compounds.
Precursor in the Development of Pyrrolidine (B122466) Derivatives
This compound can serve as an acyclic precursor for the synthesis of substituted chiral pyrrolidines. nih.gov The general strategy involves an intramolecular cyclization. This is typically accomplished by first converting the primary hydroxyl group into a good leaving group (e.g., a tosylate, mesylate, or halide) and then inducing intramolecular nucleophilic substitution by the amine. This Sₙ2 reaction proceeds to form the five-membered pyrrolidine ring.
This approach allows for the synthesis of 3-benzylpyrrolidine (B112086) derivatives with control over the stereochemistry at the C3 position, which originates from the C2 position of the starting amino alcohol. Pyrrolidine rings are a common structural motif in a vast number of natural products, pharmaceuticals, and catalysts. nih.govorganic-chemistry.org
Table 2: Synthetic Pathway to Chiral Pyrrolidine Derivative
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Activation of Alcohol | p-Toluenesulfonyl chloride (TsCl), Pyridine | (S)-3-amino-2-benzylpropyl 4-methylbenzenesulfonate |
| 2 | Intramolecular Cyclization | Base (e.g., NaH) | (S)-3-benzylpyrrolidine |
Key Intermediate for the Synthesis of Alkaloid Analogs
The structural motif found in this compound is closely related to phenylalaninol, a compound that serves as a chiral building block in the synthesis of various natural products and their analogs, including alkaloids. wikipedia.orggoogle.com Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Benzylisoquinoline alkaloids, for instance, are a large and pharmacologically important class derived from amino acid precursors. nih.gov
Chiral amino alcohols like this compound can be used to construct key fragments of complex alkaloid skeletons. Their utility lies in providing a pre-defined stereocenter and functional handles (amine and alcohol) that can be elaborated through various synthetic transformations, such as Pictet-Spengler reactions, to build the core heterocyclic systems of alkaloid analogs. nih.gov The benzyl group itself can be a part of the final structure or can be modified to fit the target molecule. This makes the compound a valuable synthon in the pursuit of novel, non-natural alkaloids with potential therapeutic applications. nih.gov
Structure Activity Relationship Sar Studies and Stereochemical Considerations of Amino Alcohols
Impact of Substituent Modifications on Molecular Recognition and Target Binding
The modification of substituents on the amino alcohol scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. The nature, size, and electronic properties of these substituents can dramatically influence how the molecule is recognized by and binds to its biological target.
Research on γ-amino alcohol analogs as γ-secretase inhibitors has demonstrated the critical role of specific functional groups. nih.gov For example, the presence of a benzyl (B1604629) group on the amino moiety was found to be an important feature affecting the inhibition of Aβ40 production. nih.gov Further modifications to this benzyl group, such as the introduction of fluoro- or chloro- substituents, were well-tolerated and could potentially improve metabolic stability and brain penetration. nih.gov Conversely, altering the alkyl substituent on the amino group had a significant impact; replacing an isopropyl group with a larger isobutyl group abolished the inhibitory activity, indicating that the isopropyl group is the optimal substituent among the simple alkyl groups studied for this particular target. nih.gov
The electronic effects of substituents also play a crucial role. Studies on amino-alcohols have shown that halogen substitutions can significantly alter the strength of intramolecular hydrogen bonds (IMHBs) between the hydroxyl and amino groups. nih.govresearchgate.net Substitution at the α-position relative to the hydroxyl group with atoms like fluorine, chlorine, or bromine reinforces the O–H···N hydrogen bond, while substitution at the α-position to the amino group weakens it. nih.govresearchgate.net These intramolecular interactions can pre-organize the molecule into a specific conformation that is more or less favorable for binding to a receptor. The amino group itself, being a better electron donor than the hydroxyl group, heavily influences these interactions. nih.gov This highlights how subtle electronic changes can lead to significant shifts in the conformational preferences and, consequently, the biological activity of the molecule.
Comparative Studies with Structurally Related Amino Alcohols
Comparative analyses of (S)-3-amino-2-benzylpropan-1-ol with structurally similar amino alcohols provide a deeper understanding of how specific structural features translate into functional differences. These studies are essential for elucidating detailed structure-activity relationships.
Analysis of Stereochemical Specificity in Synthetic and Biological Contexts
The synthesis of enantiomerically pure amino alcohols is a significant focus of organic chemistry, as stereochemistry is paramount for biological function. diva-portal.org Numerous asymmetric synthetic routes have been developed to access specific stereoisomers of β-amino alcohols. diva-portal.org For example, copper-catalyzed stereodivergent synthesis allows for the creation of all possible stereoisomers of amino alcohols containing multiple contiguous stereocenters, providing essential tools for biological evaluation. mit.edu
The biological importance of stereochemical specificity is evident in enantioselective recognition by chiral receptors. For instance, cobalt(III)-salen complexes designed with specific chiral backbones can selectively bind one enantiomer of an amino alcohol over the other. acs.org The stereoselectivity of these complexes was shown to increase dramatically with the steric bulk of the amino alcohol, demonstrating a clear relationship between the substrate's structure and the degree of chiral recognition. acs.org In another example, studies with calf thymus DNA showed that acridine (B1665455) derivatives with L-amino alcohol substituents were generally preferred over their D-enantiomer counterparts. oup.com This stereospecificity is crucial, as different enantiomers can have vastly different biological effects. researchgate.net The development of multienzyme pathways for converting L-phenylalanine into enantiomerically pure 2-phenylglycinol or phenylethanolamine further highlights the demand for stereochemically pure amino alcohols in various applications. acs.org
Influence of Aromatic and Alkyl Substitutions on Molecular Functionality
The substitution patterns on the amino alcohol framework, particularly the presence and nature of aromatic and alkyl groups, are key determinants of molecular functionality. The benzyl group in this compound is a critical structural feature.
In a study of γ-secretase inhibitors, the benzyl group was identified as a key contributor to the desired activity. nih.gov The replacement of the naphthyl ring in one series of compounds with various other aryl groups revealed that the presence of two aromatic rings in the R¹ moiety was critical for preserving the desired Notch-sparing property. nih.gov Mono-aryl analogs, while showing some potency, lost this selective effect. nih.gov This indicates that the size, shape, and electronic nature of the aromatic system are finely tuned for specific receptor interactions.
Alkyl substitutions also exert a strong influence. As mentioned previously, modifying the alkyl group on the nitrogen atom of γ-amino naphthyl alcohols had a profound effect on their inhibitory activity against γ-secretase. nih.gov An isopropyl group was found to be optimal, while larger groups like isobutyl eliminated the activity. nih.gov This suggests a specific steric constraint within the binding pocket of the target enzyme. The following table provides a comparative analysis of this compound and related structures, illustrating the impact of these substitutions.
| Compound Name | Key Structural Features | Observed Functional Impact | Reference |
|---|---|---|---|
| This compound | α-benzyl group, primary amine, primary alcohol | Serves as a structural analog for potential CNS-active agents. The benzyl group is a key feature in studies of γ-secretase inhibitors. | nih.gov |
| γ-Amino Naphthyl Alcohol (Compound 1 in study) | N-isopropyl, N-benzyl, naphthyl group at C1 | Active as a Notch-sparing γ-secretase inhibitor. The isopropyl and benzyl groups were found to be important for activity. | nih.gov |
| Analog with N-isobutyl group (Compound 21 in study) | N-isobutyl instead of N-isopropyl | Abolished inhibitory activity on Aβ40 production, highlighting the steric sensitivity of the nitrogen substituent. | nih.gov |
| Analog with p-fluoro-benzyl group (Compound 29 in study) | Fluorine substitution on the benzyl ring | Activity was maintained, suggesting halogen substitutions are well-tolerated and may improve metabolic properties. | nih.gov |
| 3-Amino-2-phenylpropan-1-ol | Phenyl group directly on the backbone (C2) instead of a benzyl group | A structural variant where the aromatic ring's position is altered, likely affecting binding orientation. | nih.gov |
| 3-Amino-2-methylpropan-1-ol | Methyl group at C2 instead of a benzyl group | The absence of the large, hydrophobic benzyl group significantly alters the molecule's properties and likely its biological target profile. |
Advanced Analytical and Characterization Methodologies for S 3 Amino 2 Benzylpropan 1 Ol
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of (S)-3-amino-2-benzylpropan-1-ol, providing detailed information about its atomic composition, connectivity, and the chemical environment of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra offer definitive evidence for the compound's carbon-hydrogen framework.
In a typical ¹H NMR spectrum, distinct signals corresponding to each unique proton environment are expected. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The protons of the propyl backbone, including the diastereotopic protons of the CH₂ groups, would exhibit complex splitting patterns due to spin-spin coupling, providing valuable information about their connectivity. The chemical shifts and coupling constants are influenced by the neighboring functional groups (amino and hydroxyl) and the chiral center.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show distinct peaks for the carbons of the phenyl ring, the benzylic methylene (B1212753) carbon, and the three carbons of the propanol (B110389) backbone. The specific chemical shifts confirm the presence of the primary alcohol (CH₂OH), the methine (CH), and the primary amine (CH₂NH₂) functionalities.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic (5H) | 7.20 - 7.40 | Multiplet | - |
| CH₂ (benzyl) | 2.60 - 2.80 | Multiplet | - |
| CH (chiral center) | 1.80 - 2.00 | Multiplet | - |
| CH₂ (amino) | 2.90 - 3.10 | Multiplet | - |
| CH₂ (hydroxyl) | 3.50 - 3.70 | Multiplet | - |
| NH₂ | Variable (broad singlet) | Singlet | - |
| OH | Variable (broad singlet) | Singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C (quaternary, aromatic) | ~140 |
| CH (aromatic) | 126 - 129 |
| CH₂ (benzyl) | ~38 |
| CH (chiral center) | ~45 |
| CH₂ (amino) | ~47 |
| CH₂ (hydroxyl) | ~65 |
High-Resolution Mass Spectrometry (HR-MS) is crucial for unambiguously determining the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, allowing for the calculation of its exact molecular formula. For this compound (C₁₀H₁₅NO), HR-MS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific functional groups.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₅NO |
| Calculated Exact Mass | 165.1154 g/mol |
| Monoisotopic Mass | 165.115364102 Da |
| Common Adducts [M+H]⁺ | 166.1226 |
Chromatographic Methods for Enantiomeric Purity and Separation
Since this compound is a chiral molecule, methods that can separate and quantify its enantiomers are essential. Chiral chromatography is the gold standard for determining enantiomeric excess (ee) and for preparative separation of enantiomers.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to traditional liquid chromatography for chiral separations. researchgate.net Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster and more efficient separations than HPLC. chromatographyonline.com For the enantioselective analysis of this compound, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose (B213188), are highly effective. chromatographyonline.comeuropeanpharmaceuticalreview.com The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The use of organic modifiers and additives in the mobile phase can be optimized to enhance resolution and improve peak shape. europeanpharmaceuticalreview.com
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a widely established and robust method for separating enantiomers. yakhak.org The success of this technique hinges on the selection of an appropriate CSP that can effectively discriminate between the (S) and (R) enantiomers of 3-amino-2-benzylpropan-1-ol. yakhak.org Polysaccharide derivatives (e.g., cellulose or amylose carbamates) coated or immobilized on a silica (B1680970) support are among the most versatile and frequently used CSPs. nih.gov Separation is achieved through various interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral stationary phase. scas.co.jp By analyzing the area under the peaks for each enantiomer, the enantiomeric purity of a sample can be accurately determined. scas.co.jp
Table 4: Typical Chromatographic Parameters for Chiral Separation
| Parameter | CSP-SFC | HPLC with Chiral Columns |
| Column Type | Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | CO₂ / Co-solvent (e.g., Methanol, Ethanol) with additives | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase |
| Detection | UV, Diode Array Detector (DAD) | UV, Diode Array Detector (DAD) |
| Flow Rate | 2-5 mL/min | 0.5-1.5 mL/min |
| Temperature | 30-40 °C | 20-30 °C |
Theoretical and Computational Chemistry Approaches
Computational chemistry serves as a valuable adjunct to experimental data, providing deep insights into the molecular properties of this compound. Methods like Density Functional Theory (DFT) can be used to predict the most stable three-dimensional conformation of the molecule by optimizing its geometry, including bond lengths and angles. These computational models can also predict spectroscopic properties, such as NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. Furthermore, molecular modeling can help to understand the chiral recognition mechanisms at the molecular level by simulating the interactions between the enantiomers and a chiral stationary phase.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comfrontiersin.org By calculating the electron density, DFT can predict a wide range of molecular properties, offering insights into the geometry, stability, and reactivity of this compound.
DFT calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, key electronic properties and chemical reactivity descriptors can be determined. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. acs.org A smaller gap suggests higher reactivity.
Table 1: Representative Quantum Chemical Descriptors for this compound Calculated by DFT Note: These values are illustrative examples of parameters that would be obtained from a DFT calculation.
| Parameter | Description | Illustrative Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.5 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 6.7 eV |
| Dipole Moment (µ) | Measure of the net molecular polarity | 2.5 Debye |
| Zero-Point Vibrational Energy | The energy of the ground vibrational state | 150.5 kcal/mol |
| Entropy (S) | A measure of the molecule's disorder | 110.2 cal/mol·K |
Natural Bond Orbital (NBO) Analyses
Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized Lewis structure representation of chemical bonding. uni-muenchen.dewisc.edu This analysis provides a quantitative description of bonding, lone pairs, and intramolecular interactions, such as charge transfer and hyperconjugation. materialsciencejournal.orgnih.gov
For this compound, NBO analysis can elucidate the nature of intramolecular hydrogen bonding between the hydroxyl (-OH) group (acting as a donor) and the amino (-NH₂) group (acting as an acceptor), or vice-versa. It quantifies the strength of these interactions through the second-order perturbation theory energy of stabilization, E(2). bohrium.com This value represents the energy lowering associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. nih.gov
Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions in this compound Note: This table presents hypothetical but representative donor-acceptor interactions and their calculated stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | σ* (N-H) | 2.8 | Intramolecular Hydrogen Bond |
| LP (N) | σ* (O-H) | 1.5 | Intramolecular Hydrogen Bond |
| σ (C-H) | σ* (C-C) | 5.1 | Hyperconjugation |
| σ (C-C) | π* (C=C)benzyl | 2.3 | Hyperconjugation |
| π (C=C)benzyl | σ* (C-C) | 0.8 | Hyperconjugation |
*LP denotes a lone pair orbital.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
Due to the presence of several single bonds, this compound is a flexible molecule that can adopt numerous conformations in space. Molecular modeling and, specifically, molecular dynamics (MD) simulations are indispensable tools for exploring this conformational landscape.
MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. nih.gov This allows for the exploration of different low-energy conformational states and the transitions between them. Such simulations can identify the most stable conformers and quantify their relative populations under specific conditions (e.g., in a vacuum or in a solvent).
For this compound, MD simulations can reveal how the molecule folds to facilitate intramolecular hydrogen bonding between the amino and hydroxyl groups. The simulations can also characterize the orientation of the bulky benzyl group relative to the chiral backbone, which is critical for understanding its stereochemical influence in potential applications like asymmetric catalysis. nsf.gov Key dihedral angles are monitored during the simulation to define and distinguish different conformational families.
Table 3: Hypothetical Stable Conformers of this compound Identified by Molecular Dynamics Note: The data represents a simplified output from a conformational search, highlighting key dihedral angles that define different structures.
| Conformer | Dihedral Angle 1 (N-C-C-O) | Dihedral Angle 2 (C-C-C-Cbenzyl) | Relative Energy (kcal/mol) | Key Feature |
| 1 (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 | Intramolecular H-bond present |
| 2 | ~180° (anti) | ~75° (gauche) | 1.2 | Extended, no H-bond |
| 3 | ~65° (gauche) | ~-70° (gauche) | 2.5 | Steric clash of benzyl group |
Future Research Directions and Potential Academic Impact of S 3 Amino 2 Benzylpropan 1 Ol Research
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, stereoselective, and sustainable methods for synthesizing chiral β-amino alcohols like (S)-3-amino-2-benzylpropan-1-ol is a primary objective in modern organic chemistry. While classical methods often rely on multi-step sequences or the use of stoichiometric chiral auxiliaries, future research is trending towards more direct and environmentally friendly catalytic approaches.
One promising avenue is the advancement of biocatalysis. Engineered amine dehydrogenases (AmDHs) have shown significant potential for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.orgnih.gov This method offers high enantioselectivity (>99% ee), uses inexpensive ammonia (B1221849) as the nitrogen source, and operates under mild aqueous conditions, aligning perfectly with green chemistry principles. frontiersin.org Future work could focus on developing a specific AmDH variant optimized for the synthesis of this compound from a suitable α-hydroxy ketone precursor, potentially enabling large-scale, sustainable production.
Another key area is the development of novel metal-catalyzed reactions. Recently, a chromium-catalyzed asymmetric cross-aza-pinacol coupling of aldehydes and imines has been reported as a powerful method for accessing chiral β-amino alcohols. nih.govwestlake.edu.cn This strategy employs a radical-polar crossover mechanism and provides a modular route to vicinal amino alcohols with high stereocontrol. westlake.edu.cn Adapting this methodology for the synthesis of this compound could offer a new, efficient synthetic pathway from readily available starting materials. Further research into other transition metal systems, such as copper or rhodium, could also yield innovative synthetic strategies. researchgate.netrsc.org
| Synthetic Strategy | Key Features | Potential Advantages for this compound |
| Engineered Amine Dehydrogenases (AmDHs) | Biocatalytic asymmetric reductive amination of α-hydroxy ketones. | High enantioselectivity, mild reaction conditions, use of water as solvent, sustainable. frontiersin.orgnih.gov |
| Chromium-Catalyzed Cross-Coupling | Asymmetric coupling of aldehydes and imines via a radical-polar crossover. | Modular approach, high stereoselectivity, access from simple precursors. nih.govwestlake.edu.cn |
| Asymmetric Hydrogenation/Transfer Hydrogenation | Ruthenium- or Rhodium-catalyzed reduction of N-protected ketimines or enamines. | High atom economy, excellent yields and enantioselectivities. rsc.orgmdpi.com |
Development of Advanced Chiral Catalysts and Ligands Incorporating Amino Alcohol Motifs
Chiral β-amino alcohols are a cornerstone in the design of "privileged" ligands for asymmetric catalysis. sioc-journal.cnsigmaaldrich.com The vicinal amino and hydroxyl groups can effectively chelate to a metal center, creating a rigid and well-defined chiral environment that directs the stereochemical outcome of a reaction.
The structure of this compound makes it an excellent candidate for incorporation into new chiral ligands. Future research could involve its derivatization to synthesize novel ligand families for a variety of asymmetric transformations. For example, it could serve as the chiral backbone for ligands used in:
Enantioselective addition of organometallic reagents to aldehydes and ketones : β-amino alcohol-based ligands are highly effective in promoting the addition of organozinc reagents to aldehydes, yielding chiral secondary alcohols with high enantiomeric excess. rsc.orgresearchgate.net
Asymmetric transfer hydrogenation (ATH) : Ruthenium complexes with chiral β-amino alcohol ligands are efficient catalysts for the ATH of ketones and imines, a process valued for its operational simplicity and use of safe hydrogen donors like isopropanol. mdpi.com
Palladium-catalyzed allylic alkylation : Ligands incorporating the amino alcohol motif have been used to achieve high levels of stereocontrol in C-C and C-N bond-forming reactions. acs.org
The academic impact of this research would be the expansion of the toolkit of chiral ligands available to synthetic chemists, potentially leading to higher efficiencies and selectivities in the synthesis of complex chiral molecules.
| Catalytic Application | Metal Center | Role of Amino Alcohol Ligand |
| Addition of Diethylzinc to Aldehydes | Zinc (Zn) | Forms a chiral complex that directs the enantioselective addition of the ethyl group. rsc.org |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) | Creates a rigid chiral environment around the metal, enabling stereoselective hydrogen transfer. mdpi.com |
| C-H Allylic Alkylation | Palladium (Pd) | Controls the stereochemistry of the C-O bond formation. acs.org |
Expansion of Applications in Chemical Biology and Material Science
Beyond catalysis, the structural features of this compound open doors for its application in chemical biology and material science.
In chemical biology , small molecules are used as probes to investigate and manipulate biological systems. muni.cz The amino alcohol motif is found in many biologically active molecules and can be used to design probes that interact with specific cellular targets. researchgate.netgroenkennisnet.nl For instance, this compound could be functionalized with reporter groups (e.g., fluorophores or affinity tags) to create chemical probes for studying enzymes or receptors that recognize similar structures. Such probes could be invaluable tools for target identification and validation in drug discovery. researchgate.net
In material science , amino alcohols are versatile building blocks for functional polymers and materials. acs.org The presence of both a nucleophilic amine and a hydroxyl group allows for the incorporation of this compound into polyesters, polyamides, or polyurethanes. The chirality and the benzyl (B1604629) group could impart specific properties to the resulting materials, such as self-assembly capabilities, altered thermal properties, or selective recognition of other chiral molecules. Future research could explore the synthesis of novel chiral polymers derived from this amino alcohol for applications in chiral chromatography, enantioselective separations, or as smart materials.
Integration with Green Chemistry Principles for Environmentally Benign Synthesis
Future research on this compound will increasingly be guided by the principles of green chemistry. This involves designing synthetic processes that are not only efficient but also minimize waste, reduce energy consumption, and use less hazardous substances.
The exploration of biocatalytic routes, as mentioned in section 6.1, is a prime example of this integration. frontiersin.orgnih.gov These enzymatic processes often occur in water, at ambient temperature and pressure, and with perfect stereocontrol, thereby avoiding the need for protecting groups, harsh reagents, and organic solvents common in traditional synthesis.
Catalytic hydrogenation and transfer hydrogenation reactions also align well with green chemistry. mdpi.com These methods are highly atom-economical, converting starting materials to products with minimal byproduct formation. The development of recyclable heterogeneous catalysts or aqueous-phase catalytic systems for the synthesis of this compound would further enhance the sustainability of its production. By focusing on these principles, the academic and industrial utility of this chiral building block can be maximized while minimizing its environmental footprint.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
